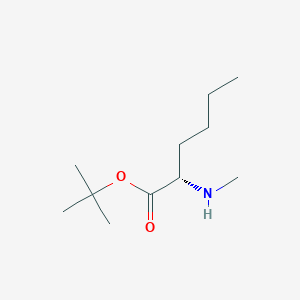
N-methylnorleucine tert-butyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methylnorleucine tert-butyl ester: is a chemical compound with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol . It is a derivative of norleucine, an amino acid, and is often used in organic synthesis and various research applications.
準備方法
Synthetic Routes and Reaction Conditions:
Steglich Esterification: This method involves the reaction of N-methylnorleucine with tert-butanol in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds under mild conditions and is efficient for the formation of tert-butyl esters.
Boron Trifluoride Etherate Catalysis: Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate.
Industrial Production Methods: Industrial production methods for N-methylnorleucine tert-butyl ester typically involve large-scale application of the above synthetic routes, with optimizations for yield and purity. Flow microreactor systems have also been employed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
化学反応の分析
Types of Reactions:
Transesterification: N-methylnorleucine tert-butyl ester can undergo transesterification reactions, where the ester group is exchanged with another alcohol.
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly with strong nucleophiles like amines.
Common Reagents and Conditions:
DCC and DMAP: Used in Steglich esterification for the formation of tert-butyl esters.
Boron Trifluoride Etherate: Used as a catalyst in the preparation of tert-butyl esters.
Major Products:
Tert-butyl esters: Formed through esterification reactions.
Amides: Formed through nucleophilic substitution reactions with amines.
科学的研究の応用
Chemistry:
Organic Synthesis: N-methylnorleucine tert-butyl ester is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Peptide Synthesis: The compound is used in the synthesis of peptides, where the tert-butyl ester serves as a protecting group for the carboxyl group.
Industry:
作用機序
The mechanism of action of N-methylnorleucine tert-butyl ester involves its role as a nucleophile in various organic reactions. The tert-butyl ester group can undergo nucleophilic acyl substitution reactions via a tetrahedral intermediate . This intermediate is crucial for the compound’s reactivity and its ability to form various products.
類似化合物との比較
- N-methylleucine tert-butyl ester
- N-methylisoleucine tert-butyl ester
- N-methylvaline tert-butyl ester
Uniqueness: N-methylnorleucine tert-butyl ester is unique due to its specific structure, which allows it to participate in a variety of reactions with high efficiency. Its use as a building block in organic synthesis and peptide synthesis makes it a valuable compound in both research and industrial applications .
特性
分子式 |
C11H23NO2 |
|---|---|
分子量 |
201.31 g/mol |
IUPAC名 |
tert-butyl (2S)-2-(methylamino)hexanoate |
InChI |
InChI=1S/C11H23NO2/c1-6-7-8-9(12-5)10(13)14-11(2,3)4/h9,12H,6-8H2,1-5H3/t9-/m0/s1 |
InChIキー |
VWXZNQKAETVZCS-VIFPVBQESA-N |
異性体SMILES |
CCCC[C@@H](C(=O)OC(C)(C)C)NC |
正規SMILES |
CCCCC(C(=O)OC(C)(C)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


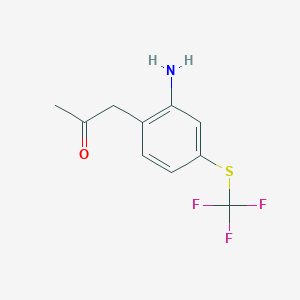
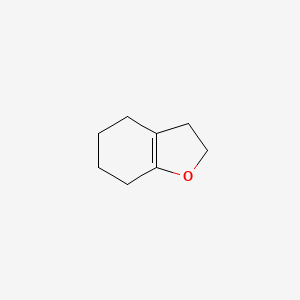

![3-Methyl-2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbonitrile](/img/structure/B14073121.png)
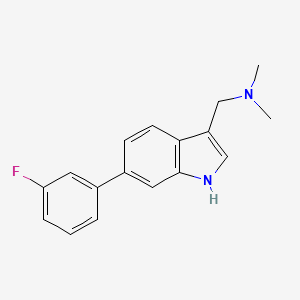

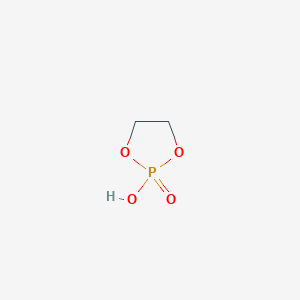
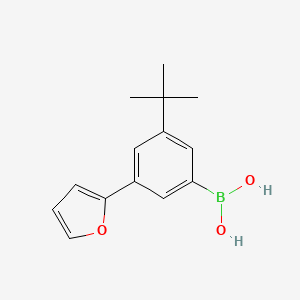

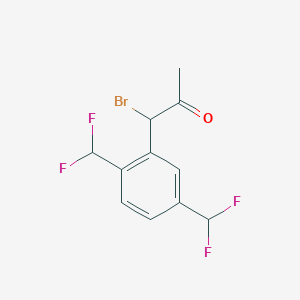
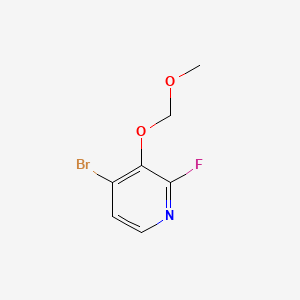
![N-[3-(Benzyloxy)phenyl]-2-cyanoacetamide](/img/structure/B14073175.png)

![(R)-2-amino-6-(4-amino-2-butyl-1H-imidazo[4,5-c]quinolin-1-yl)hexanoic acid](/img/structure/B14073179.png)
